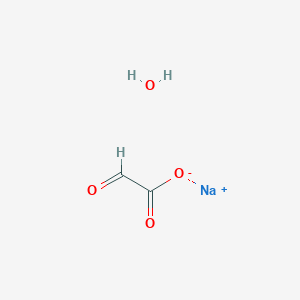

Sodium glyoxylate monohydrate

Übersicht

Beschreibung

Sodium glyoxylate monohydrate, also known as Glyoxylic acid sodium salt monohydrate or Oxoethanoic acid sodium salt, is a chemical compound with the linear formula HC(O)COONa·H2O . It has a molecular weight of 114.03 . This compound is used for research and development purposes .

Molecular Structure Analysis

The linear formula of Sodium glyoxylate monohydrate is HC(O)COONa·H2O . The molecular weight of this compound is 114.03 .Physical And Chemical Properties Analysis

Sodium glyoxylate monohydrate has an assay of ≥93% . The storage temperature for this compound is −20°C .Wissenschaftliche Forschungsanwendungen

Enzyme Interaction and Inhibition

Sodium glyoxylate monohydrate has been studied for its interactions with various enzymes. Cook, Mulligan, and Tolbert (1985) discovered that glyoxylate is a reversible inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, suggesting its potential in enzyme regulation studies (Cook, Mulligan, & Tolbert, 1985).

Chemical Separation and Preparation

Pozdniakov et al. (2017) developed methods for the separation of glyoxylic acid and preparation of sodium glyoxylate from technological mixtures, demonstrating its application in chemical processes and separation techniques (Pozdniakov et al., 2017).

Atmospheric Chemistry

Michailoudi et al. (2020) studied the aqueous-phase behavior of glyoxal, a compound related to sodium glyoxylate, observing its properties in atmospheric particles and its impact on atmospheric chemistry and cloud formation (Michailoudi et al., 2020).

Carbon Monoxide Source for Reactions

Markovič et al. (2016) identified glyoxylic acid as a source for carbon monoxide in carbonylation reactions, offering an environmentally friendly alternative in industrial processes (Markovič et al., 2016).

Non-enzymatic Interactions

Dutta et al. (2007) explored the non-enzymatic interactions of glyoxylate with various amino compounds, revealing its potential in the study of advanced glycation end products (Dutta, Cohenford, Guha, & Dain, 2007).

Battery Research

Delmas (2018) conducted research on sodium and sodium-ion batteries, highlighting the role of sodium-based compounds, possibly including sodium glyoxylate, in the development of high-energy batteries (Delmas, 2018).

Enzyme Mechanism Studies

Lobell and Crout (1996) used sodium glyoxylate in pyruvate decarboxylase-catalyzed reactions to study enzyme mechanisms, demonstrating its utility in biochemical research (Lobell & Crout, 1996).

Wirkmechanismus

Target of Action

Sodium glyoxylate monohydrate, a salt form of glyoxylate, is believed to interact with enzymes and DNA polymerase . It potentially inhibits their activities by interfering with their active sites . The full scope of its action requires further clarification .

Mode of Action

The compound’s interaction with its targets results in potential inhibition of their activities . This is achieved by interfering with the active sites of enzymes and DNA polymerase . The exact mode of action is still under investigation and requires further clarification .

Biochemical Pathways

Sodium glyoxylate monohydrate is involved in the glyoxylate cycle , which is a pathway related to the Citric Acid Cycle (CAC) . This pathway overlaps all of the non-decarboxylation reactions of the CAC . Glyoxylate combines with another acetyl-CoA to create malate, catalyzed by malate synthase . Malate can, in turn, be oxidized to oxaloacetate .

Pharmacokinetics

It is known that the compound dissolves in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of Sodium glyoxylate monohydrate’s action is the potential inhibition of the activities of enzymes and DNA polymerase . This is achieved by interfering with their active sites . The molecular and cellular effects of the compound’s action require further investigation .

Action Environment

The action, efficacy, and stability of Sodium glyoxylate monohydrate can be influenced by various environmental factors. For instance, its solubility in water could potentially affect its distribution in the body and its interaction with its targets.

Eigenschaften

IUPAC Name |

sodium;oxaldehydate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWPWKBHCGJTTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium glyoxylate monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

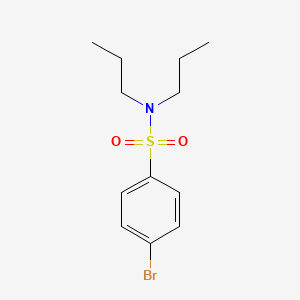

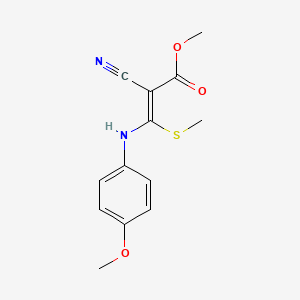

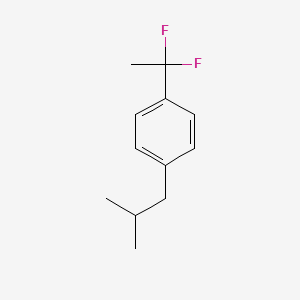

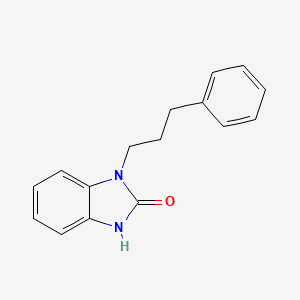

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)

![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)